rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride
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Overview
Description
rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that features an oxazolidine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an oxazolidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine or oxazolidine compounds .
Scientific Research Applications
rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes investigations into its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidine-pyridine derivatives, such as:
- 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol
- 2-Phenyl[1,3]oxazolo[4,5-c]pyridine
- 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Uniqueness
rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride is unique due to its specific stereochemistry and the presence of both an oxazolidine and pyridine ring. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-4-3-7-2-1-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRMKVACJOTFQ-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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